molecular formula C18H22N4O4 B13161515 Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid

Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid

Cat. No.: B13161515
M. Wt: 358.4 g/mol
InChI Key: WISLNJIKFAMFAL-UHFFFAOYSA-N
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Description

Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid is a compound that belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.

Preparation Methods

The synthesis of Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the naphthyridine ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthyridine derivatives with different functional groups .

Comparison with Similar Compounds

Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid can be compared with other naphthyridine derivatives, such as 1,5-naphthyridines and 1,8-naphthyridines . While all these compounds share a common naphthyridine core, they differ in the position of nitrogen atoms and the types of substituents attached to the ring system. These differences can significantly impact their biological activities and applications. For example, 1,5-naphthyridines have been studied for their metal complex formation and biological activities .

Biological Activity

Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid (CAS Number: 1305712-00-8) is a nitrogen-containing fused heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O4C_{18}H_{22}N_{4}O_{4} with a molecular weight of 358.4 g/mol. This compound features a unique naphthyridine scaffold that contributes to its biological activity.

PropertyValue
Molecular FormulaC18H22N4O4C_{18}H_{22}N_{4}O_{4}
Molecular Weight358.4 g/mol
CAS Number1305712-00-8

Anticancer Properties

Research indicates that derivatives of naphthyridine exhibit significant anticancer activity. This compound has been shown to inhibit tumor cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vivo studies demonstrated that the compound has good absorption and bioavailability in animal models without significantly inhibiting metabolic enzymes in the liver .

Case Study:
In a study assessing the anticancer efficacy of naphthyridine derivatives, it was found that compounds structurally similar to this compound displayed IC50 values ranging from 10.47 to 15.03 μg/mL against various cancer cell lines including non-small cell lung cancer and cervical cancer .

Antiviral Activity

Another significant aspect of the biological activity of this compound is its antiviral potential. A series of tetrahydronaphthyridine derivatives were evaluated for their ability to inhibit HIV-1 replication by targeting the LEDGF/p75-binding site on HIV integrase. These studies suggest that compounds like this compound may serve as promising candidates for developing antiviral therapies .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cyclin-dependent Kinase Inhibition : By inhibiting CDKs, the compound disrupts the cell cycle in cancer cells.
  • Integration with Viral Proteins : The ability to bind to viral integrase suggests a mechanism for disrupting HIV replication.
  • Modulation of Inflammatory Pathways : Similar compounds have been shown to modulate inflammatory cytokine production.

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

oxalic acid;5,6,7,8-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/2C8H10N2.C2H2O4/c2*1-2-7-6-9-5-3-8(7)10-4-1;3-1(4)2(5)6/h2*1-2,4,9H,3,5-6H2;(H,3,4)(H,5,6)

InChI Key

WISLNJIKFAMFAL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=CC=C2.C1CNCC2=C1N=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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